Kanamycin

antibacterial susceptibility MIC determination veterinary microbiology

Kanamycin (CAS 59-01-8) is a 4,6-disubstituted 2-deoxystreptamine aminoglycoside antibiotic produced by Streptomyces kanamyceticus. It exerts concentration‑dependent bactericidal activity by binding to the 30S ribosomal subunit, inhibiting protein synthesis. Critically, kanamycin cannot be freely substituted with other aminoglycosides: it exhibits significantly weaker in‑vitro potency than gentamicin or amikacin (highest MIC₉₀ values), is uniquely susceptible to inactivation by APH(3′) and certain AAC(6′) enzymes, and has been formally replaced by amikacin in WHO MDR‑TB regimens since 2018. Its aph(3′)‑family resistance gene is the most widely adopted selectable marker in molecular cloning, achieving transformation efficiencies up to 7×10⁷ CFU/µg DNA. This compound is the canonical substrate for NPTII activity assays and an essential comparator for characterizing novel aminoglycoside‑modifying enzymes. Procurement must be guided by specific experimental requirements and resistance profiles—do not assume in‑class interchangeability.

Molecular Formula C18H36N4O11
Molecular Weight 484.5 g/mol
CAS No. 59-01-8
Cat. No. B1662678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKanamycin
CAS59-01-8
SynonymsO-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-D-streptamine
Molecular FormulaC18H36N4O11
Molecular Weight484.5 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N
InChIInChI=1S/C18H36N4O11/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17/h4-18,23-29H,1-3,19-22H2/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-/m1/s1
InChIKeySBUJHOSQTJFQJX-NOAMYHISSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid
Solubility9.23e+01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Kanamycin (CAS 59-01-8) – Aminoglycoside Antibiotic Selection Guide for Scientific Research and Industrial Applications


Kanamycin (CAS 59-01-8) is a 4,6-disubstituted 2-deoxystreptamine aminoglycoside antibiotic produced by Streptomyces kanamyceticus [1]. The compound consists predominantly of kanamycin A as the major active component, with kanamycins B and C as minor congeners [2]. Kanamycin exerts its antibacterial effect through binding to the bacterial 30S ribosomal subunit, specifically interacting with the decoding A-site of 16S rRNA to induce translational miscoding and inhibit protein synthesis [3]. As an aminoglycoside, kanamycin displays concentration-dependent bactericidal activity primarily against aerobic Gram-negative bacilli and select Gram-positive organisms [4].

Why Kanamycin Cannot Be Interchanged with Other Aminoglycosides Without Quantitative Justification


Kanamycin cannot be freely substituted with other aminoglycosides due to three fundamental and quantifiable differentiating factors. First, kanamycin exhibits significantly weaker in vitro antibacterial potency compared to later-generation aminoglycosides such as gentamicin and amikacin, with MIC₉₀ values consistently ranking highest among tested aminoglycosides [1]. Second, kanamycin is uniquely susceptible to inactivation by specific aminoglycoside-modifying enzymes (AMEs), particularly aminoglycoside 3′-phosphotransferases [APH(3′)] and certain AAC(6′) acetyltransferases, which confer high-level resistance that does not uniformly affect all aminoglycosides [2]. Third, the 2018 WHO consolidated guidelines on tuberculosis treatment explicitly recommended replacing kanamycin with amikacin in standardized shorter MDR-TB regimens based on comparative efficacy and safety data, establishing a clear regulatory and clinical differentiation [3]. These differences mandate that procurement decisions be guided by specific experimental requirements and resistance profiles rather than assuming in-class interchangeability.

Kanamycin (CAS 59-01-8) Quantitative Differentiation Evidence Against Closest Comparators


MIC₉₀ Comparison: Kanamycin vs. Amikacin, Gentamicin, Tobramycin Against S. aureus Clinical Isolates

In a comparative PK/PD study of five aminoglycosides against 30 Staphylococcus aureus isolates from goats, kanamycin exhibited the highest MIC₉₀ values among all tested aminoglycosides, whereas amikacin demonstrated the lowest MIC₉₀ values. The quantified difference in Cmax/MIC₉₀ ratio indicates that amikacin provides significantly superior bactericidal level duration compared to kanamycin [1].

antibacterial susceptibility MIC determination veterinary microbiology

Enzymatic Resistance Susceptibility: Kanamycin vs. Amikacin Substrate Specificity for AAC(6′)-Ie/APH(2″)-Ia

The bifunctional aminoglycoside-modifying enzyme AAC(6′)-Ie/APH(2″)-Ia exhibits differential substrate efficiency toward kanamycin compared to amikacin and tobramycin. Structural analysis reveals that the AAC(6′)-Ie enzyme binds kanamycin A in a conformation that positions the N6′ amino group less efficiently for nucleophilic attack on acetyl-CoA, thereby reducing enzyme activity toward 4,6-disubstituted aminoglycosides including kanamycin, while amikacin and tobramycin are acetylated more efficiently. The monofunctional homolog AAC(6′)-Im confers 4- to 64-fold higher MICs to 4,6-disubstituted aminoglycosides compared to AAC(6′)-Ie [1].

aminoglycoside resistance enzyme kinetics structural biology

Comparative Nephrotoxicity Ranking: Kanamycin vs. Gentamicin, Amikacin, Tobramycin in Rat Model

In a standardized 15-day rat nephrotoxicity study evaluating seven aminoglycosides at doses corresponding to 10×, 15×, and 25× human therapeutic equivalents, kanamycin was ranked alongside sisomicin and amikacin in the second-highest nephrotoxicity tier, while gentamicin exhibited the greatest nephrotoxic effect. The quantitative ranking based on creatinine clearance and renal histopathology placed kanamycin as less nephrotoxic than gentamicin but more nephrotoxic than tobramycin, netilmicin, and streptomycin [1].

nephrotoxicity aminoglycoside safety preclinical toxicology

Chemical Stability: Kanamycin A vs. Kanamycin B Under Thermal Treatment

Differential thermal stability distinguishes kanamycin A from its biosynthetic precursor kanamycin B. Kanamycin B retains antimicrobial activity after reflux treatment for 30 to 60 minutes, whereas kanamycin A loses its antimicrobial activity completely under identical treatment conditions [1]. This differential stability profile provides a basis for selective assay development and quality control of kanamycin preparations.

chemical stability formulation development analytical chemistry

Optimal Research and Industrial Application Scenarios for Kanamycin (CAS 59-01-8)


Plasmid Selection Marker in Bacterial Transformation Systems

Kanamycin resistance genes (kan/aph(3′)-family) serve as one of the most widely adopted selectable markers in molecular cloning and bacterial transformation. The aph(3′) gene encoding aminoglycoside 3′-phosphotransferase confers resistance to kanamycin and structurally related aminoglycosides [1]. Kanamycin selection is particularly well-established in Escherichia coli, Corynebacterium glutamicum, and Agrobacterium-based plant transformation systems, with demonstrated transformation efficiencies up to 7×10⁷ transformants per μg DNA in optimized systems [2]. The broad host range and small plasmid size of kanamycin-resistance vectors make this marker system especially suitable for non-model Gram-negative bacterial species engineering [3].

Second-Line Injectable Agent in Multidrug-Resistant Tuberculosis Regimens (Declining Clinical Role)

Kanamycin has been classified as a second-line injectable agent for multidrug-resistant tuberculosis (MDR-TB) treatment [1]. However, the 2018 WHO guideline update recommended replacing kanamycin with amikacin in standardized shorter MDR-TB regimens based on comparative efficacy data [2]. This regulatory shift reflects the quantitative evidence that amikacin is more active against Mycobacterium tuberculosis than kanamycin using absolute concentration methods, and that rrs gene mutations at position 1401 confer cross-resistance to kanamycin, amikacin, and capreomycin in 84–92% of resistant clinical isolates [3]. Procurement for MDR-TB research should note kanamycin's diminishing clinical relevance and prioritize amikacin for translational studies.

Reference Standard in Aminoglycoside-Modifying Enzyme Characterization Studies

Kanamycin serves as an essential reference substrate in the biochemical characterization of aminoglycoside-modifying enzymes (AMEs), particularly for distinguishing AAC(6′) and APH(3′) enzyme families. The differential binding mode of kanamycin A to AAC(6′)-Ie versus AAC(6′)-Im provides a structurally characterized benchmark for assessing enzyme substrate specificity toward 4,6-disubstituted aminoglycosides [1]. Additionally, kanamycin's susceptibility to phosphorylation by APH(3′) enzymes makes it the canonical substrate for neomycin phosphotransferase (NPTII) activity assays [2]. Researchers characterizing novel AMEs or screening AME inhibitors should include kanamycin as a comparator substrate to establish baseline enzyme kinetics against which other aminoglycosides can be evaluated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kanamycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.